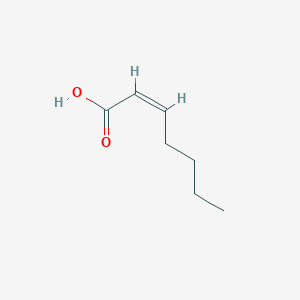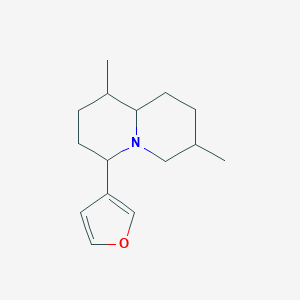
Deoxynupharidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deoxynupharidine is an alkaloid compound derived from the Nuphar species, particularly Nuphar Japonicum. It belongs to the class of sesquiterpenoid and triterpenoid alkaloids, which are characterized by their indolizidine, piperidine, and quinolizidine ring structures. This compound is notable for its unique structural features, including a trisubstituted piperidine ring with a methyl group at the C-3 position and a furyl substituent at the C-6 position .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of deoxynupharidine involves several key steps, including the enzymatic resolution of an allenic alcohol, silver-catalyzed cyclization of an allenic hydroxylamine, selective cross-metathesis, diastereoselective intramolecular reductive amination, and stereoelectronically controlled enolate alkylation . These steps are carried out under specific conditions to ensure high diastereoselectivity and yield.
Industrial Production Methods: Industrial production of this compound is not widely documented, but it likely involves similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of advanced catalytic systems and optimized reaction conditions would be essential for efficient industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Deoxynupharidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the furyl substituent and the trisubstituted piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Deoxynupharidine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . In chemistry, it serves as a model compound for studying the reactivity and synthesis of sesquiterpenoid and triterpenoid alkaloids. In biology, this compound is investigated for its potential immunosuppressive and anti-metastatic properties. In medicine, it is explored for its minimal cytotoxicity and potential therapeutic applications in cancer treatment.
Mecanismo De Acción
Deoxynupharidine is compared with other similar compounds such as nupharidine, nupharine, and neothiobinupharidine . These compounds share structural similarities, including the presence of a trisubstituted piperidine ring and a furyl substituent. this compound is unique due to the absence of a 6-hydroxy substituent, which results in minimal cytotoxicity and no discernible influence on the production of plaque-forming cells. This makes this compound a promising candidate for therapeutic applications with reduced side effects.
Comparación Con Compuestos Similares
- Nupharidine
- Nupharine
- Neothiobinupharidine
- Nympheine
Deoxynupharidine’s unique structural features and bioactivity make it a valuable compound for further research and potential therapeutic applications.
Propiedades
Número CAS |
1143-54-0 |
|---|---|
Fórmula molecular |
C15H23NO |
Peso molecular |
233.35 g/mol |
Nombre IUPAC |
4-(furan-3-yl)-1,7-dimethyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine |
InChI |
InChI=1S/C15H23NO/c1-11-3-5-14-12(2)4-6-15(16(14)9-11)13-7-8-17-10-13/h7-8,10-12,14-15H,3-6,9H2,1-2H3 |
Clave InChI |
VACYOTYBTLYIEB-UHFFFAOYSA-N |
SMILES |
CC1CCC2C(CCC(N2C1)C3=COC=C3)C |
SMILES isomérico |
C[C@H]1CC[C@H]2[C@@H](CC[C@H](N2C1)C3=COC=C3)C |
SMILES canónico |
CC1CCC2C(CCC(N2C1)C3=COC=C3)C |
Sinónimos |
deoxynupharidine deoxynupharidine hydrochloride, (1alpha,4beta,7beta,9aalpha,1R)-isomer deoxynupharidine, (1alpha,4alpha,7alpha,9abeta,1S)-isomer deoxynupharidine, (1alpha,4alpha,7beta,9abeta,1s)-isomer deoxynupharidine, (1alpha,4beta,7alpha,9aalpha,1R)-isomer desoxynupharidine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


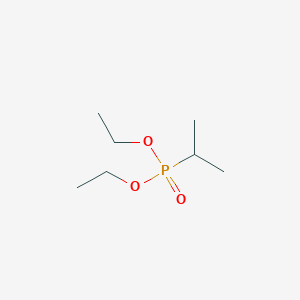
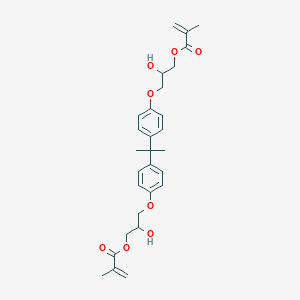
![Pyridinium, 2-[(hydroxyimino)methyl]-1-methyl-, methyl sulfate (1:1)](/img/structure/B73819.png)

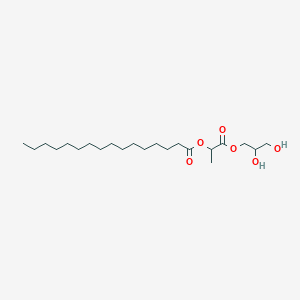


![3-Nitroso-3-azabicyclo[3.2.2]nonane](/img/structure/B73829.png)
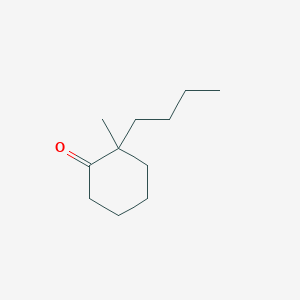
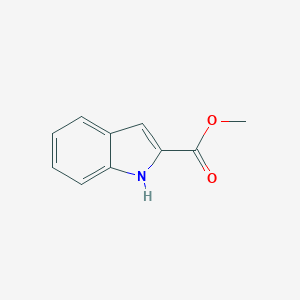
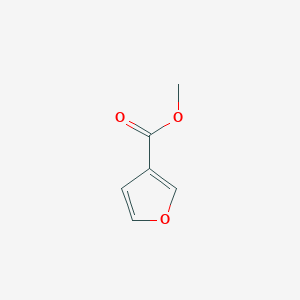
![1-(5-Bromobenzo[b]thiophen-3-yl)ethanone](/img/structure/B73835.png)

